Synthetic Yield from Benzophenone: A 93% Efficient Conversion to the Geminal Dichloride
In the conversion of the parent ketone benzophenone to its corresponding geminal dichloride, dichlorodiphenylmethane (CAS 2051-90-3) is obtained in a 93% yield [1]. This represents a highly efficient transformation. While direct comparative data for the same reaction with alternative chlorinating agents (e.g., PCl₅, SOCl₂) under identical conditions are not provided in this specific source, the reported yield establishes a benchmark for the viability of this specific transformation using established methods. This yield is particularly notable for a non-enolizable ketone, as enolizable substrates often lead to complex mixtures.
| Evidence Dimension | Reaction Yield (Conversion of Benzophenone to Dichlorodiphenylmethane) |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | Benzophenone (starting material); comparison to other chlorination methods not quantified in this source. |
| Quantified Difference | 93% conversion efficiency for this specific step. |
| Conditions | Reaction conditions for the conversion of non-enolizable ketones to gem-dichlorides; full experimental details are available in the cited Beilstein Journal of Organic Chemistry reference. |
Why This Matters
A high-yielding synthetic route to the target compound is a critical factor in procurement, as it directly correlates with lower cost-per-gram for downstream applications and reduced waste generation.
- [1] Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1–63. (Referencing the yield of dichlorodiphenylmethane from benzophenone). View Source
